molecular formula C17H18N2O2S B3987751 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N'-phenylthiourea

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N'-phenylthiourea

Cat. No. B3987751
M. Wt: 314.4 g/mol
InChI Key: AUFKHNWJZLGLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N'-phenylthiourea, commonly known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

BMT-047 is believed to exert its anti-cancer effects through multiple mechanisms. One proposed mechanism is through the inhibition of tubulin polymerization, which is necessary for cell division. BMT-047 has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, BMT-047 has also been shown to have anti-inflammatory effects. In vitro studies have demonstrated that BMT-047 can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. BMT-047 has also been shown to reduce oxidative stress and protect against DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of using BMT-047 in lab experiments is its specificity for cancer cells. BMT-047 has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation is the lack of in vivo studies to confirm its efficacy and safety.

Future Directions

There are several areas of future research for BMT-047. One direction is to further investigate its anti-cancer properties in vivo, including its potential as a chemotherapeutic agent. Additionally, BMT-047's anti-inflammatory effects could be studied in the context of inflammatory diseases, such as rheumatoid arthritis. Another direction is to explore the potential of BMT-047 as a neuroprotective agent, as it has been shown to protect against oxidative stress and DNA damage. Overall, BMT-047 shows promise as a therapeutic agent for a range of diseases and warrants further investigation.

Scientific Research Applications

BMT-047 has been primarily studied for its potential anti-cancer properties. In vitro studies have shown that BMT-047 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, BMT-047 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-19(17(22)18-13-7-3-2-4-8-13)11-14-12-20-15-9-5-6-10-16(15)21-14/h2-10,14H,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFKHNWJZLGLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N'-phenylthiourea
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N'-phenylthiourea
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N'-phenylthiourea
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N'-phenylthiourea
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N'-phenylthiourea
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N'-phenylthiourea

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